molecular formula C22H17ClN4O5 B12617921 (3S,3'aR,8'aS,8'bS)-7-chloro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

(3S,3'aR,8'aS,8'bS)-7-chloro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

Cat. No.: B12617921
M. Wt: 452.8 g/mol
InChI Key: SBQMKEFZFIFYDD-DVSDUFGPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S,3’aR,8’aS,8’bS)-7-chloro-2’-(3-nitrophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione is a complex organic compound characterized by its unique spiro structure This compound features a spiro linkage between an indole and a pyrrolizine ring system, with additional functional groups such as a chloro and nitrophenyl group

Preparation Methods

The synthesis of (3S,3’aR,8’aS,8’bS)-7-chloro-2’-(3-nitrophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione involves multiple steps, typically starting with the preparation of the indole and pyrrolizine precursors. These precursors are then subjected to a series of reactions, including spirocyclization, chlorination, and nitration, under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

    Substitution: The indole ring can undergo electrophilic substitution reactions, allowing for further functionalization.

Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(3S,3’aR,8’aS,8’bS)-7-chloro-2’-(3-nitrophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and nitrophenyl groups may play a role in binding to these targets, leading to inhibition or activation of specific pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar compounds include:

These compounds share a similar spiro structure but differ in the functional groups attached, which can significantly impact their chemical properties and potential applications. The unique combination of chloro and nitrophenyl groups in (3S,3’aR,8’aS,8’bS)-7-chloro-2’-(3-nitrophenyl)spiro[1H-indole-3,4’-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1’,2,3’-trione distinguishes it from these related compounds.

Properties

Molecular Formula

C22H17ClN4O5

Molecular Weight

452.8 g/mol

IUPAC Name

(3S,3'aR,8'aS,8'bS)-7-chloro-2'-(3-nitrophenyl)spiro[1H-indole-3,4'-3a,6,7,8,8a,8b-hexahydropyrrolo[3,4-a]pyrrolizine]-1',2,3'-trione

InChI

InChI=1S/C22H17ClN4O5/c23-14-7-2-6-13-18(14)24-21(30)22(13)17-16(15-8-3-9-25(15)22)19(28)26(20(17)29)11-4-1-5-12(10-11)27(31)32/h1-2,4-7,10,15-17H,3,8-9H2,(H,24,30)/t15-,16+,17-,22+/m0/s1

InChI Key

SBQMKEFZFIFYDD-DVSDUFGPSA-N

Isomeric SMILES

C1C[C@H]2[C@@H]3[C@@H](C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])[C@]5(N2C1)C6=C(C(=CC=C6)Cl)NC5=O

Canonical SMILES

C1CC2C3C(C(=O)N(C3=O)C4=CC(=CC=C4)[N+](=O)[O-])C5(N2C1)C6=C(C(=CC=C6)Cl)NC5=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.